5-HT1 Receptor Binding Affinity and Selectivity Profile
The hydrochloride salt of N-(3-piperazin-1-ylphenyl)acetamide (designated BEA 1654) demonstrates a binding affinity (Ki) of 32 nM for 5-HT1 receptors in rat cerebral cortex homogenates, representing a 4‑fold lower affinity than the endogenous agonist serotonin (5-HT; Ki = 8 nM) in the same assay system [1]. Critically, the compound exhibits no or very weak affinity for 5-HT2, alpha1-, and alpha2-adrenoceptor sites under identical experimental conditions [1]. This selectivity profile differentiates the compound from many other arylpiperazines and aminergic ligands that display broader polypharmacology.
| Evidence Dimension | Binding affinity (Ki) at 5-HT1 receptor |
|---|---|
| Target Compound Data | Ki = 32 nM |
| Comparator Or Baseline | 5-Hydroxytryptamine (5-HT); Ki = 8 nM |
| Quantified Difference | Target compound exhibits 4-fold lower affinity (higher Ki) compared to 5-HT. |
| Conditions | Rat cerebral cortex homogenates; radioligand binding assay using 3H-ligands [1]. |
Why This Matters
The quantified affinity and defined selectivity profile provide a reproducible benchmark for researchers using this compound as a reference ligand or as a starting scaffold for designing 5-HT1‑selective agents, enabling direct comparison with newly synthesized derivatives.
- [1] Verdouw PD, Jennewein HM, Heiligers J, Duncker DJ, Saxena PR. N-(3-acetylaminophenyl)piperazine hydrochloride (BEA 1654), a putative 5-HT1 agonist, causes constriction of arteriovenous anastomoses and dilatation of arterioles. Eur J Pharmacol. 1985 Jan 8;107(3):337-46. PMID: 3156750. View Source
